

Physical and chemical properties of 2-bromo-N- (3-methylbutyl)butanamide

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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

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Technical Guide: 2-bromo-N-(3-methylbutyl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide. Due to the compound's status as a research chemical, publicly available data is limited. This document consolidates available information and presents generalized experimental workflows relevant to its synthesis and potential characterization. The guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Chemical Identity and Physical Properties

2-bromo-N-(3-methylbutyl)butanamide is a halogenated amide. Its core structure consists of a butanamide backbone, substituted with a bromine atom at the alpha-position (carbon-2) and a 3-methylbutyl (isoamyl) group attached to the amide nitrogen. While specific experimental data such as melting point, boiling point, and solubility are not widely reported, its fundamental molecular identifiers have been established.

Table 1: Chemical Identifiers and Computed Properties



Property	Value	Source
IUPAC Name	2-bromo-N-(3- methylbutyl)butanamide	N/A
Molecular Formula	C ₉ H ₁₈ BrNO	[1]
Molecular Weight	236.16 g/mol	[1]
CAS Number	Not Available	N/A
Appearance	Not Available	N/A
Melting Point	Not Available	N/A
Boiling Point	Not Available	N/A
Solubility	Not Available	N/A

| Stability | Not Available | N/A |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for 2-bromo-N-(3-methylbutyl)butanamide are not readily available in the public domain. However, a standard and logical synthetic route would involve the amidation of an activated 2-bromobutanoic acid derivative with 3-methylbutan-1-amine (isoamylamine).

General Synthesis Methodology: Acyl Halide Amidation

The most common laboratory-scale synthesis for such an amide involves a two-step process: the conversion of the carboxylic acid to a more reactive acyl halide, followed by the reaction with the desired amine.

Step 1: Formation of 2-bromobutanoyl chloride 2-bromobutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert aprotic solvent (e.g., dichloromethane, DCM). The reaction is usually performed at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.



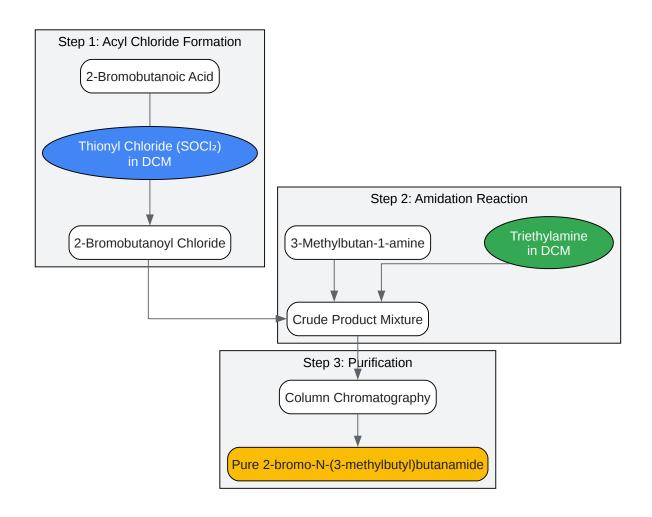
Step 2: Amidation The resulting 2-bromobutanoyl chloride is then reacted with 3-methylbutan-1-amine. This reaction is typically carried out in a non-protic solvent like DCM in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide bond.

Purification: The final product would typically be purified using liquid-liquid extraction to remove water-soluble salts, followed by column chromatography on silica gel to isolate the pure amide from any remaining starting materials or byproducts.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.





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Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Research Applications



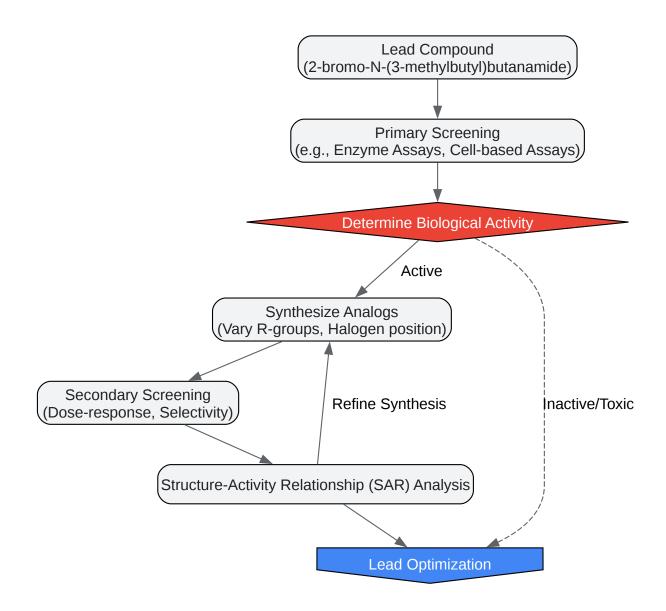
As a research biochemical, 2-bromo-N-(3-methylbutyl)butanamide is likely intended for use in early-stage discovery and development.[1] Halogenated organic molecules are of significant interest in medicinal chemistry as the halogen atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Without specific data, its application would likely fall into screening campaigns or as a building block for more complex molecules. A typical investigative workflow for a novel compound like this is outlined below.

Logical Workflow for Compound Characterization

This diagram illustrates a generalized workflow for investigating a novel research chemical to determine its potential as a lead compound in drug discovery.





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Caption: Logical workflow for a Structure-Activity Relationship study.

Conclusion

2-bromo-N-(3-methylbutyl)butanamide is a research compound with a defined chemical structure.[1] However, a significant gap exists in the public domain regarding its experimental



physical properties, detailed synthetic procedures, and biological activity. The information and generalized protocols presented in this guide serve as a starting point for researchers, providing a theoretical framework for its synthesis and potential avenues for investigation in the field of medicinal chemistry or materials science. Further experimental work is required to fully characterize this molecule.

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References

- 1. scbt.com [scbt.com]
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